molecular formula C10H9BrO B15255271 1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde

1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde

Cat. No.: B15255271
M. Wt: 225.08 g/mol
InChI Key: DJGQUBPCXVUKMN-UHFFFAOYSA-N
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Description

1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde (CAS: Not explicitly listed in evidence) is a cyclopropane-containing aldehyde derivative with a brominated aromatic substituent at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₉BrO, combining a cyclopropane ring, a formyl group, and a 2-bromo-phenyl moiety. This compound is of interest in organic synthesis due to the unique reactivity of the cyclopropane ring and the electron-withdrawing bromine substituent, which influences both its chemical stability and participation in reactions such as cycloadditions, nucleophilic substitutions, or transition-metal-catalyzed transformations .

Key spectral data for structurally related compounds (e.g., 1-((4-bromophenyl)thio)cyclopropanecarbaldehyde) include ¹H NMR peaks at δ 9.43 (aldehyde proton) and aromatic protons at δ 7.35–7.04, alongside cyclopropane protons at δ 1.76–1.32 . These data suggest that the aldehyde group and bromine substituent significantly affect the electronic environment of the molecule.

Properties

IUPAC Name

1-(2-bromophenyl)cyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGQUBPCXVUKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde typically involves the bromination of a phenyl-cyclopropane derivative followed by formylation. One common method is the bromination of phenyl-cyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo-phenyl-cyclopropane can then be subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(2-bromo-phenyl)-cyclopropanecarbaldehyde with structurally analogous compounds, focusing on substituent effects, spectral properties, and reactivity.

Table 1: Structural and Spectral Comparison

Compound Name Substituent Position/Type Key ¹H NMR Data (δ) ¹³C NMR (Carbonyl δ) HRMS [M+Na]+ (Observed) Reference
This compound Ortho-Br on phenyl Aldehyde: ~9.4–9.5; Aromatic: 7.3–7.1 ~199–202 Not reported
1-((4-Bromophenyl)thio)-cyclopropanecarbaldehyde (3e) Para-Br, thioether linkage Aldehyde: 9.43; Aromatic: 7.35–7.04 199.7 Not reported
1-(4-Fluorophenyl)-cyclopropanecarbaldehyde Para-F on phenyl Aldehyde: ~9.5; Aromatic: 7.2–6.9 ~200–201 Not reported
1-(Naphthalen-2-ylthio)-cyclopropanecarbaldehyde (3f) Naphthalene-thioether Aldehyde: 9.4–9.5; Naphthalene: 7.8–7.3 ~199–202 Not reported
Cyclopropanecarboxaldehyde (parent compound) No substituent Aldehyde: 9.6–9.8; Cyclopropane: 1.2–1.5 202.7 371.1377 (C₂₁H₂₀N₂NaO₃)

Key Observations

Thioether-linked analogs (e.g., 3e, 3f) exhibit altered electronic profiles due to sulfur’s polarizability, enhancing stability in certain catalytic reactions compared to direct aryl-linked aldehydes .

Spectral Trends :

  • The aldehyde proton in ortho-bromo derivatives resonates slightly upfield (δ ~9.4) compared to the parent compound (δ 9.6–9.8), likely due to reduced electron density from bromine’s inductive effect .
  • Para-fluorophenyl analogs show similar ¹H NMR shifts but distinct ¹³C NMR carbonyl signals (δ ~200–201 vs. δ 199.7 for thioether derivatives), reflecting differences in electron delocalization .

Synthetic Utility :

  • Cyclopropane-tethered aldehydes like 1a (1-[(4-methoxyphenyl)ethynyl]-cyclopropanecarbaldehyde) are precursors to imines and pyrroles under acidic conditions, whereas brominated analogs may require milder conditions due to steric constraints .
  • Thioether derivatives (e.g., 3e) are synthesized via continuous-flow methods with high yields (91%), contrasting with batch methods for aryl-linked aldehydes .

Table 2: Reactivity in Cyclization Reactions

Compound Reaction Conditions Product (Yield) Reference
This compound Not explicitly studied N/A
1a (Ethynyl-substituted analog) HCl/dichloroethane, benzylamine Polysubstituted pyrrole (72%)
3e (Thioether analog) Continuous-flow synthesis Thioether aldehyde (91%)

Biological Activity

1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde is a compound of interest due to its potential biological activities. Understanding its interactions at the molecular level, including its effects on various biological systems, is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a phenyl group with a bromine substituent and an aldehyde functional group. This unique structure may influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound. The following sections summarize key findings from various research studies.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, certain diaryl thiazole derivatives have shown promising inhibitory effects on cancer cell lines, with IC50 values often in the micromolar range. This suggests that this compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Diaryl Thiazole DerivativeMGC-8035.1Topoisomerase I inhibition
Diaryl Thiazole DerivativeHGC-277.6Induction of apoptosis
1-(2-Bromo-phenyl) analogVariousTBDTBD

The mechanism by which compounds like this compound exert their biological effects is likely multifaceted. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit specific enzymes involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Cell Cycle Arrest : Some studies indicate that these compounds may cause cell cycle arrest at specific phases, preventing further proliferation.

Case Studies

Several case studies have highlighted the efficacy of structurally related compounds in preclinical models:

  • Study on Diaryl Thiazole Derivatives : This study found that certain derivatives exhibited significant inhibition of SREBP-responsive genes in prostate cancer cells, indicating a potential therapeutic role in managing malignancies .
  • Isoquinoline Alkaloids : A review of isoquinoline alkaloids showed promising anti-cancer activity with IC50 values ranging from 2.0 to 13.2 μM against various targets, suggesting a trend that could be applicable to the study of cyclopropane derivatives .

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